2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[[3-(2-methoxyethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-5-6-17-11-4-2-3-10(7-11)9-14-12(15)8-13/h2-4,7H,5-6,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUCMNYYVPWTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group and a methoxyethoxy substituent. This compound, with the molecular formula CHClNO and a molecular weight of 257.71 g/mol, has garnered interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound highlights the presence of several functional groups that may contribute to its biological activity:
- Chloro Group : This electrophilic group can participate in nucleophilic substitution reactions.
- Methoxyethoxy Group : This ether functionality may enhance lipophilicity and bioavailability, allowing for better interaction with biological targets.
- Acetamide Group : Known for its stability and ability to undergo hydrolysis under certain conditions.
Antimicrobial Activity
Compounds similar to this compound have been investigated for their antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The mechanism often involves the disruption of essential cellular processes through enzyme inhibition or membrane disruption .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Similar compounds have been explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation . Molecular docking studies could provide insights into how this compound interacts with cancer-related proteins.
The proposed mechanism of action for this compound involves:
- Electrophilic Interactions : The chloro group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or enzymes.
- Inhibition of Enzymatic Activity : By binding to active sites, it may inhibit essential enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| This compound | Chloro and methoxyethoxy groups | Antimicrobial, anticancer |
| 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide | Different position of methoxyethoxy group | Similar potential |
| N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide | No chloro group; retains similar structure | Reduced activity |
| N-(3-phenylmethyl)acetamide | Simpler structure; lacks ether functionality | Limited biological activity |
Case Studies and Research Findings
Research has shown that derivatives of acetamides can exhibit various biological activities. For example:
- Antimicrobial Studies : A study indicated that chloroacetamides had minimum inhibitory concentration (MIC) values demonstrating significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Molecular docking studies have indicated that certain acetamide derivatives can effectively bind to targets involved in cancer progression, suggesting that this compound may also possess similar capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
